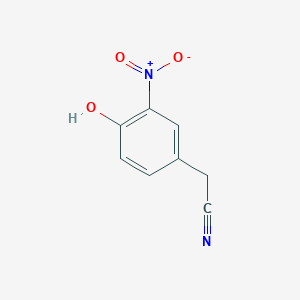

4-Hydroxy-3-nitrophenylacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the organic co-crystal 4-hydroxy-3-methoxybenzaldehyde (vanillin) nicotinamide (4H3MN) has been synthesized by a slow evaporation method using ethanol solvent . Another example is the synthesis of tertiary amines 3- (dialkylamino)-2-hydroxypropyl 4- [ (alkoxycarbonyl)amino]benzoates and their quaternary ammonium salts .Applications De Recherche Scientifique

Synthesis and Reactivity in Organic Chemistry

4-Hydroxy-3-nitrophenylacetonitrile plays a role in the synthesis and reactivity of organic compounds. It is used in the production of N-hydroxy-2-amino-3-arylindoles, which are formed through the catalytic hydrogenation of 2-nitrophenylacetonitriles. These indoles, after undergoing autoxidation, yield 2-amino-3-aryl-3H-indol-3-ol 1-oxides, important intermediates in organic synthesis (Belley et al., 2007).

Utilization in Peptide Synthesis

This compound derivatives are utilized in peptide synthesis. The 4-picolyl ester of 4-hydroxy-3-nitrophenylacetic acid, derived from this compound, serves as a precursor for protected amino acid active esters. These esters are effective coupling components in peptide synthesis, with the basic 4-picolyl moiety facilitating purification of the protected peptides (Stewart, 1982).

Analytical Applications in Molecularly Imprinted Polymers

In analytical chemistry, this compound is involved in the design of molecularly imprinted polymers (MIPs). MIPs using this compound demonstrate high specificity and selectivity for structurally similar biomolecules. This specificity is crucial for applications like solid phase extraction protocols, which enable the analysis of complex samples such as human urine (Janczura et al., 2021).

Role in Organocatalytic Conjugate Additions

This compound-based compounds, such as arylacetonitriles, participate in organocatalytic Michael additions to alpha, beta-unsaturated aldehydes. The presence of a nitro group on the phenyl ring acts as a temporary activating group, facilitating further chemical transformations (Cid et al., 2010).

Excited-State Intramolecular Proton Transfer Studies

In the field of photophysics, derivatives of this compound are synthesized and studied for their excited-state intramolecular proton transfer (ESIPT) properties. These studies are crucial for understanding the photophysical behaviors of organic compounds and their applications in various fields such as materials science and bioimaging (Padalkar & Sekar, 2014).

Development of MALDI MS Matrices

4-Hydroxy-3-nitrobenzonitrile is used as a matrix in matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). Its strong UV absorption property and clean background in the low mass range make it suitable for the analysis of small organic molecules, peptides, and proteins (Gu et al., 2021).

Safety and Hazards

The safety data sheet for a similar compound, 4-Hydroxy-3-nitropyridine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, heat, flames, and sparks, and to use personal protective equipment when handling the compound .

Propriétés

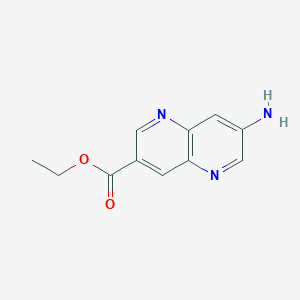

IUPAC Name |

2-(4-hydroxy-3-nitrophenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c9-4-3-6-1-2-8(11)7(5-6)10(12)13/h1-2,5,11H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYHTKGDJSKVFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-(2,5-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2720628.png)

![(4-((3-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2720631.png)

![4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2720632.png)

![N-[(2-Phenyl-1,3-thiazol-4-yl)methyl]oxirane-2-carboxamide](/img/structure/B2720640.png)

![(1R,2R,4S,5S,6R)-6-(Bromomethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B2720645.png)

![1-[2,4-dichloro-6-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B2720649.png)

![Ethyl (1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B2720650.png)